7-Chloro-2-propylquinolin-4-amine

LogP Lipophilicity Membrane Permeability

7-Chloro-2-propylquinolin-4-amine (CAS 1189107-34-3) is a 4-aminoquinoline (4-AQ) derivative characterized by a chlorine atom at the 7-position and an n-propyl substituent at the 2-position of the quinoline core. This compound serves as both a building block for medicinal chemistry and a simplified model for studying structure-activity relationships (SAR) away from the complex basic side chains of clinical antimalarials like chloroquine.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
CAS No. 1189107-34-3
Cat. No. B13707527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-propylquinolin-4-amine
CAS1189107-34-3
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C=CC(=CC2=N1)Cl)N
InChIInChI=1S/C12H13ClN2/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15)
InChIKeyVLNJKMIVEHURCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-propylquinolin-4-amine (CAS 1189107-34-3): A 4-Aminoquinoline Scaffold with Quantifiable Lipophilicity-Driven Differentiation for Lead Optimization


7-Chloro-2-propylquinolin-4-amine (CAS 1189107-34-3) is a 4-aminoquinoline (4-AQ) derivative characterized by a chlorine atom at the 7-position and an n-propyl substituent at the 2-position of the quinoline core [1]. This compound serves as both a building block for medicinal chemistry and a simplified model for studying structure-activity relationships (SAR) away from the complex basic side chains of clinical antimalarials like chloroquine. Its key physicochemical properties, including a computed LogP of 4.00 and a polar surface area (PSA) of 38.9 Ų, place it in a distinct property space that prioritizes target engagement in lipophilic environments .

4-Aminoquinoline scaffold with 7-Cl/2-n-propyl substitution for SAR studies away from complex basic side chains
Quantifiable lipophilicity differentiation (computed LogP ~4) supports membrane-partitioning target engagement studies
Simplified building block to support lead optimization research without polybasic antimalarial side chains

Why 7-Chloro-2-propylquinolin-4-amine Cannot Be Replaced by Non-Chlorinated or 2-Methyl Analogs in Mechanism-Focused Programs


Generic substitution across the 4-aminoquinoline class is precluded by the non-linear interdependence of the 7-chloro group, the 2-alkyl chain, and the core scaffold on pharmacologically critical molecular features. The 7-chloro substituent is a proven structural requirement for the inhibition of β-hematin formation, a mechanism central to antimalarial activity that is entirely absent in non-halogenated analogs like 2-propylquinolin-4-amine [1]. Simultaneously, lengthening the 2-alkyl chain from a methyl to an n-propyl group predictably and quantifiably increases the compound's LogP by approximately 0.65 units compared to the 2-methyl analog, directly altering its distribution profile, off-target binding potential, and metabolic stability . These quantifiable physicochemical and mechanistic divergences mean that any simple analog substitution will lead to a functionally different chemical probe, invalidating SAR continuity.

7-Cl requirement for β-hematin inhibition
Non-chlorinated analogs are predicted inactive against heme detoxification; the 7-chloro group is a reported pharmacophoric requirement for engaging the heme detoxification pathway.
2-Methyl vs. 2-Propyl lipophilicity shift
2-Methyl substitution reduces lipophilicity compared to 2-propyl, altering distribution profile, off-target binding potential, and SAR continuity within the aminoquinoline series.

Quantitative Differentiation Guide: 7-Chloro-2-propylquinolin-4-amine vs. Closest Analogs in Measurable Property Space


Enhanced Lipophilicity vs. Non-Chlorinated 2-Propyl Analog Drives Membrane Partitioning

The introduction of a 7-chloro group onto the 2-propylquinolin-4-amine scaffold quantifiably increases its lipophilicity. The target compound (7-Chloro-2-propylquinolin-4-amine) exhibits a computed LogP of 4.00, while its direct non-chlorinated analog (2-propylquinolin-4-amine, CAS 57165-80-7) has a computed LogP of 3.35 . This represents a ΔLogP of +0.65 units, indicative of significantly higher partitioning into lipid bilayers and a predicted increase in nonspecific tissue binding and blood-brain barrier (BBB) penetration.

Lipophilicity gain vs. non-Cl analog
Cross-study comparable
Target
LogP = 4.00
vs
2‑Propyl‑4‑aminoquinoline
LogP = 3.35
ΔLogP +0.65 (4.5× increase in P) predicts higher membrane partitioning; may support CNS permeability screening studies.
In silico computed values; experimental validation advised.
LogP Lipophilicity Membrane Permeability Drug Distribution

7-Chloro Substituent is a Proven Prerequisite for Antimalarial Target Engagement, Absent in Non-Halogenated Analogs

Seminal mechanistic studies on the 4-aminoquinoline class have established that a 7-chloro group is mandatory for the inhibition of β-hematin (hemozoin) formation, a critical mechanism of action against the Plasmodium parasite. In a controlled series, 7-chloro-substituted 4-aminoquinolines demonstrated potent inhibition, whereas analogs with a hydrogen, methyl, or methoxy at the 7-position were completely inactive (IC50 > 2500 µM for β-hematin formation) [1]. The target compound, bearing the essential 7-chloro group, is directly aligned with this validated pharmacophoric requirement, providing a fundamental advantage over its non-chlorinated analog 2-propylquinolin-4-amine, which would be predicted to be inactive by class-level inference.

7‑Cl requirement for β‑hematin inhibition
Class-level inference
7‑Cl pharmacophore present; class SAR predicts >100‑fold activity difference vs. non‑halogenated analogs.
Non-chlorinated analogs likely lack β‑hematin inhibition; 7‑Cl is a reported prerequisite for heme detoxification pathway engagement.
Class-level inference; target compound was not directly tested in the seminal Egan et al. (2000) assay.
Malaria β-Hematin Inhibition Structure-Activity Relationship Heme Detoxification

Measured MAO-B Inhibitory Activity Establishes a Biochemical Fingerprint for CNS Selectivity Profiling

The target compound has demonstrated moderate inhibitory activity against rat monoamine oxidase B (MAO-B), with a measured IC50 of 28 nM in a rat brain mitochondrial homogenate assay [1]. While a direct head-to-head comparator for this specific scaffold is currently absent in publicly available databases, this data point provides a differentiating biochemical fingerprint against closely related 4-aminoquinoline antimalarials like chloroquine, which primarily target heme polymerase and have no reported significant MAO-B affinity at comparable concentrations. The MAO-B IC50 of 28 nM represents a unique selectivity risk and potential repurposing opportunity that must be factored into any CNS-related screening cascade.

MAO‑B inhibition fingerprint
Supporting evidence
IC₅₀ = 28 nM
rat MAO‑B (mitochondrial homogenate)
Nanomolar MAO‑B engagement provides a selectivity benchmark distinct from chloroquine, which lacks reported MAO‑B activity.
Rat enzyme; species-specific translation may vary.
MAO-B Inhibition Central Nervous System Neurochemistry Biochemical Pharmacology

Optimized Procurement Scenarios for 7-Chloro-2-propylquinolin-4-amine Based on Verified Property Advantages


Design of CNS-Penetrant Antimalarial or Neurochemical Probes Exploiting High LogP

Drug discovery teams focused on cerebral malaria or neurochemical targets should preferentially source 7-chloro-2-propylquinolin-4-amine over non-chlorinated 4-aminoquinoline building blocks. Its LogP of 4.00 (Δ +0.65 over 2-propylquinolin-4-amine) predicts superior passive BBB permeability and brain tissue retention, making it a superior starting scaffold for CNS-active compounds. Pair this with its MAO-B inhibitory activity (IC50 28 nM) [1] to design dual-action antimalarial/neuroprotective agents.

Antimalarial Lead Optimization with Mandatory 7-Chloro Pharmacophore

For academic and industrial groups developing next-generation β-hematin inhibitors, this compound is the direct synthetic precursor of choice. Unlike its non-halogenated analog, it retains the 7-chloro group essential for inhibiting heme detoxification [2]. Procuring this specific 2-propyl-7-chloro variant allows SAR exploration of the 2-position's steric and lipophilic tolerance while maintaining the core antimalarial mechanism, which is lost with other building blocks.

In Vitro Selectivity Screening Panels for Aminoquinoline-Based Drug Candidates

CROs and central compound management hubs should include this compound as a probe for off-target MAO-B activity in antimalarial lead screening. Documented MAO-B IC50 of 28 nM [1] provides a unique, quantifiable benchmark for evaluating selectivity. A candidate with similar 4-amino-7-chloroquinoline core that shows no MAO-B inhibition at 10 μM demonstrates a clean selectivity profile relative to this reference compound.

Physicochemical Property-Driven Fragment-Based Drug Discovery Libraries

This compound offers a unique combination of high lipophilicity (LogP 4.00) and low molecular weight (220.7 Da) [3], placing it in an attractively underexploited region of fragment property space: high-Leff (lipophilic efficiency) potential. Procure this specific analog to diversify fragment libraries where the non-chlorinated 2-propylquinolin-4-amine (LogP 3.35) would be too polar to sample protein binding sites in lipid-rich environments.

Application
Selection Property
Validation Focus
CNS antimalarial or neurochemical probe research
Lipophilicity (LogP), 7‑chloro pharmacophore
BBB permeability assessment, β‑hematin inhibition validation
Antimalarial lead optimization (β‑hematin inhibitors)
7‑chloro group, 2‑propyl chain for LogP tuning
β‑hematin inhibition assay, 2‑position SAR exploration
Off‑target selectivity profiling in aminoquinoline screening panels
MAO‑B inhibition benchmark
MAO‑B selectivity assay vs. chloroquine reference
Fragment‑based drug discovery library diversification
High lipophilicity with low molecular weight (~221 Da)
Lipophilic efficiency potential, protein binding in lipid‑rich pockets
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